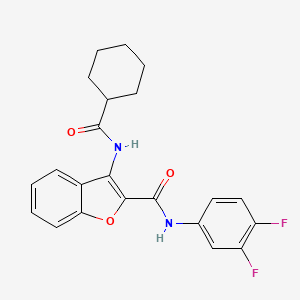

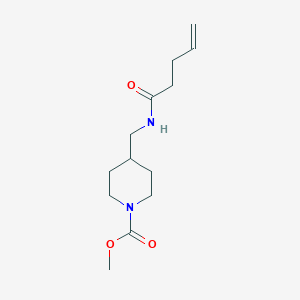

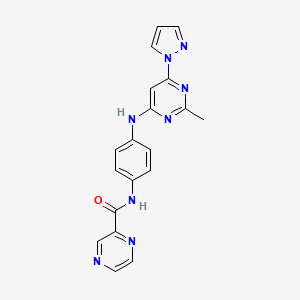

4-(2-(4-Chlorophenyl)-4-((4-chlorophenyl)sulfonyl)oxazol-5-yl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-(4-Chlorophenyl)-4-((4-chlorophenyl)sulfonyl)oxazol-5-yl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The synthesis and characterization of sulfur-containing 1,2,4-triazole derivatives, including structures related to the specified compound, have been explored for their potential antimicrobial activity. These compounds were synthesized through a multi-step procedure and showed promising antibacterial and antifungal activities, with specific derivatives demonstrating superior antimicrobial properties. The in silico studies also indicated excellent drug-like characteristics for these compounds (D. V. N. Rao et al., 2014).

Catalytic Applications

- Oxorhenium(V) complexes with phenolate-oxazoline ligands were synthesized and analyzed for their reactivity in O-atom transfer reactions. These complexes exhibited catalytic activity in the reduction of perchlorate salt, demonstrating the influence of ligand orientation on catalytic efficiency. This study underscores the potential of oxazoline ligands in enhancing the reactivity and selectivity of metal-based catalysts (J. Schachner et al., 2014).

Antimicrobial Activities

- The compound's related structures have been investigated for antimicrobial activities. For example, novel 1,2,4-triazole derivatives, including those with morpholine moieties, were synthesized and tested against various microorganisms. Some of these compounds were found to possess good or moderate antimicrobial activities, highlighting the potential for developing new antimicrobial agents based on such chemical structures (H. Bektaş et al., 2007).

Material Science and Polymerization

- In material science, the related oxazoline compounds have been utilized in the synthesis and thermal polymerization of aromatic oxazolines containing carboxylic groups. These processes resulted in new linear poly(ester amide)s, demonstrating the compound's potential in the development of novel polymeric materials with specific properties (L. Jakisch et al., 1999).

Antinociceptive Effects

- Studies on derivatives of the specified compound have explored their antinociceptive (pain-relieving) effects in mice. These investigations found that certain 4-substituted derivatives exhibit significant antinociceptive activity without affecting motor coordination, suggesting their potential therapeutic applications in pain management (Listos Joanna et al., 2013).

Propiedades

IUPAC Name |

4-[2-(4-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2O4S/c20-14-3-1-13(2-4-14)17-22-18(19(27-17)23-9-11-26-12-10-23)28(24,25)16-7-5-15(21)6-8-16/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOLKRRMTILDRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(N=C(O2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-dimethyl-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2679907.png)

![(6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2679913.png)

![5-Thia-8-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2679914.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2679916.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]but-2-enamide](/img/structure/B2679925.png)

![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2679927.png)